3-Aminothiane-3-carbonyl chloride

Catalog No.
S14328497
CAS No.
754916-86-4
M.F
C6H10ClNOS
M. Wt
179.67 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Aminothiane-3-carbonyl chloride

CAS Number

754916-86-4

Product Name

3-Aminothiane-3-carbonyl chloride

IUPAC Name

3-aminothiane-3-carbonyl chloride

Molecular Formula

C6H10ClNOS

Molecular Weight

179.67 g/mol

InChI

InChI=1S/C6H10ClNOS/c7-5(9)6(8)2-1-3-10-4-6/h1-4,8H2

InChI Key

QDEJNQRUEABUEQ-UHFFFAOYSA-N

Canonical SMILES

C1CC(CSC1)(C(=O)Cl)N

3-Aminothiane-3-carbonyl chloride is a compound characterized by the presence of a thiane ring, which is a six-membered sulfur-containing heterocycle. The structure features an amino group and a carbonyl chloride functional group, making it a derivative of thiane. This compound is significant in organic chemistry due to its potential applications in various

  • Nucleophilic Substitution: The carbonyl carbon is electrophilic, allowing nucleophiles such as amines or alcohols to attack and displace the chloride ion. This reaction typically leads to the formation of amides or esters, respectively.
  • Mannich Reaction: This compound can be involved in Mannich reactions, where it serves as a source of the carbonyl component, reacting with amines and formaldehyde to produce β-amino carbonyl compounds .
  • Formation of Amides: When reacted with ammonia or primary/secondary amines, it forms corresponding amides through nucleophilic addition followed by elimination of hydrochloric acid .

The synthesis of 3-Aminothiane-3-carbonyl chloride can be approached through several methods:

  • Direct Chlorination: Thiane can be converted to its carbonyl derivative using thionyl chloride or oxalyl chloride, followed by reaction with ammonia to introduce the amino group.
  • Mannich Reaction: By employing a Mannich reaction involving thiane derivatives, formaldehyde, and ammonia or amines, one can synthesize this compound effectively.
  • Substitution Reactions: Starting from suitable thiane derivatives, nucleophilic substitution can be employed to introduce the carbonyl chloride functionality.

3-Aminothiane-3-carbonyl chloride has potential applications in:

  • Pharmaceutical Chemistry: As a building block for synthesizing more complex molecules that may exhibit therapeutic properties.
  • Organic Synthesis: Utilized in creating various derivatives through nucleophilic substitution reactions.
  • Material Science: Potentially used in developing new materials that incorporate sulfur-containing heterocycles.

Research into the interactions of 3-Aminothiane-3-carbonyl chloride with other molecules is essential for understanding its reactivity and potential applications. Studies could focus on:

  • Binding Studies: Investigating how this compound interacts with biological macromolecules such as proteins or nucleic acids.
  • Reactivity Profiling: Analyzing how variations in substituents affect its chemical behavior and biological activity.

Several compounds share structural similarities with 3-Aminothiane-3-carbonyl chloride. These include:

Compound NameStructure CharacteristicsUnique Features
2-AminothiazoleContains a thiazole ringExhibits antimicrobial properties
4-Amino-2-thiophenecarboxylic acidContains a thiophene ringKnown for anti-inflammatory activity
N-AcetyldithiocarbamateContains dithiocarbamate functionalityUsed as a reagent in organic synthesis

Each of these compounds exhibits unique properties and reactivities due to their specific functional groups and structural arrangements. The presence of sulfur in these structures often contributes to their biological activities, making them interesting subjects for further research.

XLogP3

0.9

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

179.0171628 g/mol

Monoisotopic Mass

179.0171628 g/mol

Heavy Atom Count

10

Dates

Last modified: 08-10-2024

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